
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a propenoic acid moiety attached to a hydroxy and methylphenyl group, with an ethyl ester functional group. The (Z)- configuration indicates the specific geometric isomerism of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- typically involves the esterification of 3-hydroxy-3-(2-methylphenyl)-2-propenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is performed in a continuous flow system, which allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 3-oxo-3-(2-methylphenyl)-2-propenoic acid.
Reduction: 3-hydroxy-3-(2-methylphenyl)propanoic acid.
Substitution: 3-hydroxy-3-(2-methylphenyl)-2-propenoic acid.
科学研究应用
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
作用机制
The mechanism of action of 2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in conjugation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester:
2-Propenoic acid, 3-(4-hydroxyphenyl)-, ethyl ester: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.
Uniqueness
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- is unique due to its specific (Z)-configuration and the presence of a hydroxy group at the 3-position. These structural features contribute to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
ethyl (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-8,13H,3H2,1-2H3/b11-8- |
InChI 键 |
VBWVGLARYHZIAZ-FLIBITNWSA-N |
手性 SMILES |
CCOC(=O)/C=C(/C1=CC=CC=C1C)\O |
规范 SMILES |
CCOC(=O)C=C(C1=CC=CC=C1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
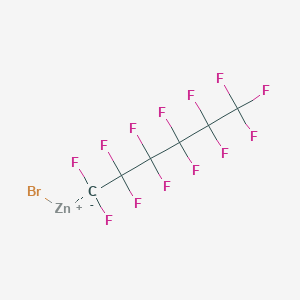

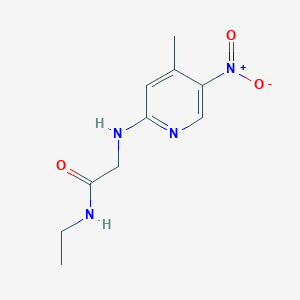
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)

![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)

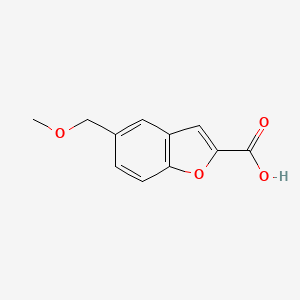
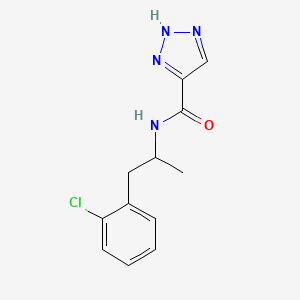
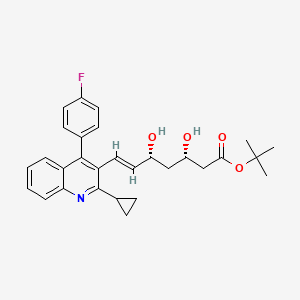
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
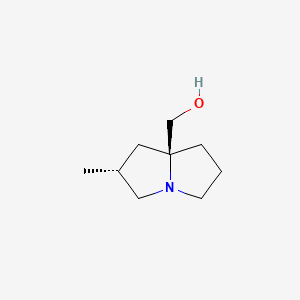
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
